molecular formula C16H25N5O3S B2934918 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 2034302-45-7

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No. B2934918
CAS RN: 2034302-45-7
M. Wt: 367.47
InChI Key: RSBSPWWGRDTKIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring through a [3+2] cycloaddition reaction, commonly known as a click reaction . The pyrrolidine and piperidine rings could be formed through various methods, including cyclization reactions. The methanone group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The 1,2,3-triazole ring could potentially participate in π-electron delocalization . The pyrrolidine and piperidine rings could adopt various conformations depending on the substituents attached to them.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The 1,2,3-triazole ring is generally stable but can participate in reactions with electrophiles or nucleophiles under certain conditions . The pyrrolidine and piperidine rings can undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar 1,2,3-triazole ring and sulfonyl group could increase its solubility in polar solvents .

Scientific Research Applications

Pharmaceutical Research

Compounds with 1H-1,2,3-triazole rings have been used in the synthesis of various drugs due to their antifungal, antimicrobial, antiviral, and anticancer properties . The presence of a triazole ring could indicate potential use in developing new therapeutic agents.

Agrochemical Development

Triazole derivatives are often used in agrochemicals due to their role as plant growth regulators and their ability to act as fungicides . The compound could be explored for its efficacy in enhancing crop yield or protecting plants from diseases.

Material Science

The structural integrity of triazoles makes them suitable for applications in material science, such as the development of photostabilizers and corrosion inhibitors . This compound might be useful in creating materials that require high thermal stability or chemical resistance.

Cancer Treatment

Some triazole-containing compounds have been approved by the FDA for breast cancer treatment . Research into this compound could uncover new avenues for cancer therapy.

Biological Studies

Indole derivatives exhibit diverse biological activities . Given the structural similarity, this compound may be useful in biological studies related to cellular processes or as a tool in biochemistry research.

Antimicrobial and Antiviral Research

Triazole derivatives have shown activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci . This suggests potential applications in developing new antimicrobial and antiviral agents.

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could involve further studying its synthesis, reactivity, and potential applications. For example, if it shows promising biological activity, it could be further optimized and studied as a potential drug .

properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O3S/c1-25(23,24)20-8-4-13(5-9-20)16(22)19-7-6-14(10-19)21-11-15(17-18-21)12-2-3-12/h11-14H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBSPWWGRDTKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

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